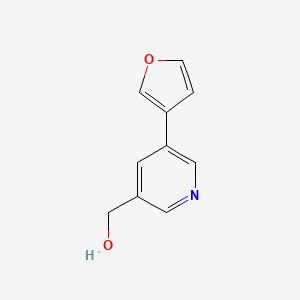

(5-(Furan-3-yl)pyridin-3-yl)methanol

Overview

Description

“(5-(Furan-3-yl)pyridin-3-yl)methanol” is an organic compound that belongs to the class of aralkylamines . It is a member of furans and pyridines . The molecular formula of this compound is C10H9NO2 .

Molecular Structure Analysis

The molecular weight of “this compound” is 175.18 g/mol . The exact mass is 174.079312947 g/mol .Scientific Research Applications

1. Synthesis of Polysubstituted Furans

Research highlights a catalyst-free, one-pot synthesis method for polysubstituted furans using compounds similar to (5-(Furan-3-yl)pyridin-3-yl)methanol. This method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide, indicating the potential of such compounds in organic synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).

2. Biological Evaluation of Novel Pyrazoline Derivatives

A study on novel pyrazoline derivatives, which are synthesized using methods involving compounds like this compound, shows promising anti-inflammatory and antibacterial properties. These derivatives were synthesized via conventional and microwave irradiation methods, demonstrating the potential of such compounds in pharmaceutical applications (Ravula et al., 2016).

3. Detection in Maillard Reaction Products

Compounds structurally related to this compound have been identified in the Maillard reaction products in foods like bread. This highlights their relevance in food chemistry and potential impacts on health and nutrition (Chen, Dai, & Kitts, 2016).

4. Enzyme-Catalyzed Oxidation in Chemical Production

An FAD-dependent enzyme that acts on compounds including [5-(hydroxymethyl)furan-2-yl]methanol, closely related to this compound, has been identified. This enzyme is capable of catalyzing the oxidation of these compounds, which is significant in the production of biobased chemicals like furan-2,5-dicarboxylic acid (Dijkman, Groothuis, & Fraaije, 2014).

5. Catalytic Oligomerization in Chemical Synthesis

Research into nickel complexes with bidentate N,O-type ligands, including derivatives of this compound, has been conducted. These complexes show promise in the catalytic oligomerization of ethylene, a key process in industrial chemistry (Kermagoret & Braunstein, 2008).

Mechanism of Action

Target of Action

The primary target of (5-(Furan-3-yl)pyridin-3-yl)methanol is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a member of the cytochrome P450 mixed-function oxidase system, which is involved in the metabolism of xenobiotics in the body .

Mode of Action

It is known to interact with cytochrome p450 2a6 . The interaction with this enzyme could potentially alter its activity, leading to changes in the metabolism of certain substances in the body .

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it is likely that it influences pathways related to the metabolism of xenobiotics .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances in the body, potentially leading to various physiological effects .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially influence its action .

Properties

IUPAC Name |

[5-(furan-3-yl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGGYVKPHBDOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CN=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744413 | |

| Record name | [5-(Furan-3-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-20-4 | |

| Record name | [5-(Furan-3-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

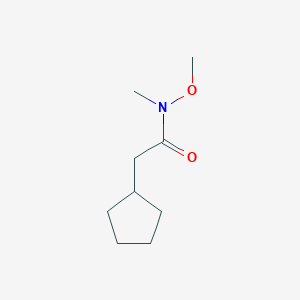

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)

![12-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B3098895.png)